1-(2,4-Difluorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one
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Overview
Description
1-(2,4-Difluorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one is a chemical compound characterized by the presence of a difluorophenyl group attached to a pyrazolone core
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one typically involves the reaction of 2,4-difluoroaniline with ethyl acetoacetate under acidic or basic conditions to form the pyrazolone ring. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity. Industrial production methods may involve continuous flow processes to ensure scalability and consistency.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-3-methyl-1h-pyrazol-5(4h)-one: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
1-(2,4-Difluorophenyl)-3-ethyl-1h-pyrazol-4(5h)-one: The position of the pyrazolone ring may influence its chemical properties and applications.
1-(2,4-Difluorophenyl)-3-ethyl-1h-pyrazol-5(4h)-thione:
Properties
Molecular Formula |
C11H10F2N2O |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-5-ethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H10F2N2O/c1-2-8-6-11(16)15(14-8)10-4-3-7(12)5-9(10)13/h3-5H,2,6H2,1H3 |
InChI Key |
NUMJKCCVDGPOCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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